1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-
Description
Overview of Chiral 1,3-Dioxolane (B20135) Derivatives in Stereoselective Synthesis
Chiral 1,3-dioxolane derivatives are versatile intermediates in stereoselective synthesis, prized for their utility as protecting groups, chiral auxiliaries, and synthons for complex molecular architectures. nih.gov These compounds are often derived from readily available and inexpensive chiral pool starting materials such as L-(+)-tartaric acid, α-hydroxy acids like lactic and mandelic acid, or carbohydrates. mdpi.comnih.gov This accessibility allows for the straightforward preparation of enantiomerically pure dioxolanes.
In asymmetric synthesis, the dioxolane moiety can exert significant stereochemical control. For instance, chiral 1,3-dioxolan-4-ones have been employed as chiral acyl anion equivalents, enabling the stereoselective formation of new carbon-carbon bonds. mdpi.comnih.gov The defined conformation of the dioxolane ring effectively shields one face of a reactive intermediate, directing the approach of reagents to the opposite face with high diastereoselectivity. researchgate.net Furthermore, the development of catalytic asymmetric methods, such as formal [3+2] cycloadditions using organocatalysts, has expanded the toolkit for synthesizing highly functionalized and enantioenriched 1,3-dioxolanes. nih.gov These derivatives are not only intermediates but are also found as core structural motifs in various natural products and pharmaceutical agents. nih.govnih.gov
Significance of (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl- as a Chiral Scaffold
(4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl-, often referred to as (S)-Solketalamine, represents a valuable chiral building block. Its structure combines the stereochemically defined 2,2-dimethyl-1,3-dioxolane (B146691) ring, derived from (R)-glycerol, with a primary amine functional group. This bifunctionality makes it a strategic scaffold for the synthesis of more complex chiral molecules. The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, allowing for its incorporation into larger, more elaborate structures.
The significance of this scaffold lies in its ability to introduce a specific stereocenter ((4S)-configuration) into a target molecule. In pharmaceutical development, where the biological activity of enantiomers can differ dramatically, access to such enantiomerically pure building blocks is critical. nih.govresearchgate.net The U.S. Food and Drug Administration (FDA) has issued guidelines emphasizing the need to understand the properties of individual stereoisomers in chiral drugs, further driving the demand for chirally pure intermediates. nih.gov This compound can be used to synthesize chiral ligands for asymmetric catalysis, chiral auxiliaries to guide other stereoselective reactions, or as a key fragment in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).
Below is a table summarizing the key properties of a closely related compound, 2,2-Dimethyl-1,3-dioxolane-4-methanamine, which provides insight into the general characteristics of this compound class.
| Property | Value |
|---|---|
| CAS Number | 22195-47-7 |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| Boiling Point | 147-148 °C at 14 mmHg |
| Density | 1.012 g/mL at 25 °C |
| Refractive Index | n20/D 1.438 |
Data sourced from Sigma-Aldrich for the related compound 2,2-Dimethyl-1,3-dioxolane-4-methanamine. sigmaaldrich.com
Historical Evolution of Asymmetric Amination Strategies Relevant to the Compound Class
The synthesis of chiral amines like (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl- is deeply connected to the broader history of asymmetric amination. Early strategies often relied on stoichiometric amounts of chiral auxiliaries, which would be attached to a prochiral substrate, direct a diastereoselective amination reaction, and then be cleaved to yield the desired chiral amine. While effective, these methods were often atom-inefficient.
A major paradigm shift occurred with the development of catalytic asymmetric synthesis. acs.org The pioneering work in asymmetric hydrogenation, particularly of C=C, C=O, and C=N bonds, marked a significant milestone. wiley-vch.de The development of chiral transition-metal catalysts, often featuring phosphine (B1218219) ligands, allowed for the direct asymmetric hydrogenation of enamines or the reductive amination of ketones to produce chiral amines with high enantioselectivity. acs.org These methods offered superior atom economy and catalytic efficiency.
In recent decades, the field has continued to evolve with several key advancements:
Organocatalysis : The rise of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, provided metal-free alternatives for asymmetric synthesis. researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, and other small organic molecules can effectively catalyze asymmetric C-N bond-forming reactions.
Transfer Hydrogenation : This technique uses readily available hydrogen donors (e.g., isopropanol, formic acid) instead of high-pressure hydrogen gas, offering greater operational simplicity.
Biocatalysis : Enzymes, such as transaminases, have emerged as powerful catalysts for the synthesis of chiral amines, often providing exquisite selectivity under mild, environmentally friendly conditions.
"Borrowing Hydrogen" Catalysis : This modern, highly efficient strategy involves the temporary oxidation of an alcohol to an aldehyde or ketone by a catalyst, which then undergoes reductive amination with an amine source, followed by the return of the "borrowed" hydrogen to form the final amine product. chinesechemsoc.org This redox-neutral process generates water as the only byproduct, aligning with the principles of green chemistry. chinesechemsoc.org
The synthesis of (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl- can be envisioned through these modern catalytic routes, likely starting from the corresponding chiral alcohol or aldehyde precursor.
Current Research Landscape and Strategic Importance in Chemical Sciences
The strategic importance of chiral building blocks like (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl- is greater than ever, driven by the increasing complexity of pharmaceutical targets and the demand for enantiomerically pure drugs. mdpi.com Biological systems are inherently chiral, and as a result, enantiomers of a drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. researchfloor.org The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler dose-response relationships, and reduced side effects. researchgate.net
The current research landscape is focused on several key areas:
Development of Novel Synthetic Methods : There is a continuous effort to develop more efficient, selective, and sustainable methods for the synthesis of chiral amines. This includes the design of new catalysts (metal-based, organocatalysts, and enzymes) that can operate under milder conditions with lower catalyst loadings and broader substrate scopes.
Application in Medicinal Chemistry : Chiral dioxolane amines serve as key intermediates in the synthesis of new drug candidates. Their rigid framework can be used to control the conformation of a molecule, which is crucial for optimizing binding affinity to biological targets like enzymes and receptors. nbinno.com
Chiral Ligand Synthesis : The amine functionality can be used to tether the dioxolane scaffold to metal centers, creating novel chiral ligands for asymmetric catalysis. The well-defined stereochemistry of the dioxolane can effectively translate to high enantioselectivity in catalyzed reactions.
Materials Science : Chiral molecules are being explored for applications in materials science, such as in the creation of chiral polymers and metal-organic frameworks (MOFs), which have potential uses in chiral separations and sensing.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAUYKHQWYPSD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008526-48-4 | |
| Record name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Aspects and Chirality Control in Dioxolane Systems
Enantiomeric Purity Determination in Research Samples (e.g., Chiral HPLC, GC)
Ensuring the enantiomeric purity of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine is critical for its application in stereoselective synthesis. The most common methods for determining enantiomeric excess (ee) in research samples are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chiral Gas Chromatography (GC): This technique is highly effective for the analysis of volatile chiral compounds. For dioxolane derivatives, specialized chiral stationary phases (CSPs) are required to resolve the enantiomers. A study on the closely related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, demonstrated successful enantiomeric separation using a chiral capillary column. nih.gov The stationary phase, composed of a cyclodextrin (B1172386) derivative (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin), provided the necessary chiral recognition to achieve baseline separation of the (R) and (S) enantiomers. nih.gov Optimization of parameters such as column temperature, heating rate, and carrier gas flow rate is crucial for achieving high resolution. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantiomeric separation. sigmaaldrich.comresearchgate.net For amines and other functionalized dioxolanes, separation can be achieved in two primary ways:
Direct Separation: The sample is directly injected onto an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® columns), are often effective in resolving enantiomers of a wide range of compounds, including dioxolanes. researchgate.net
Indirect Separation via Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (typically reversed-phase). researchgate.netnih.gov For instance, the amine group in the target molecule could be reacted with a chiral acid chloride to form diastereomeric amides, which are then separated and quantified. nih.gov This method is particularly useful when direct separation is challenging. researchgate.net
The choice between GC and HPLC depends on the volatility and thermal stability of the compound and any derivatives. Below is a table summarizing typical chromatographic approaches for related chiral dioxolanes.
| Technique | Stationary Phase / Column | Mobile Phase / Conditions | Detection | Reference |
| Chiral GC | Rt-bDEXse (cyclodextrin-based) | Temperature programmed | Flame Ionization Detector (FID) | nih.gov |
| Chiral HPLC | Chiralcel OD (Polysaccharide-based) | Hexane/Isopropanol mixtures | UV | researchgate.net |
| Indirect HPLC | Standard C18 (Reversed-Phase) | Acetonitrile/Water or similar | UV | researchgate.net |
Stereochemical Stability and Epimerization Studies
The 1,3-dioxolane (B20135) ring system is generally stable under neutral, basic, oxidative, and reductive conditions. thieme-connect.de However, like other acetals and ketals, it is susceptible to cleavage under acidic conditions. The stereochemical integrity of the C4 position in (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine is considered robust under typical reaction and purification conditions.
Epimerization, the inversion of configuration at a single stereocenter, would require the breaking and reforming of a bond at the C4 carbon. For this specific compound, such a process is not facile. Potential pathways for epimerization are limited:
Acid-Catalyzed Epimerization: This would likely involve the protonation and cleavage of a C-O bond in the dioxolane ring, followed by ring-closing. Epimerization would only occur if the resulting carbocation intermediate could re-close in a non-stereospecific manner or if the starting diol precursor could isomerize. This is generally not a significant concern for dioxolanes derived from tartaric acid or glyceraldehyde.
Base-Catalyzed Epimerization: This pathway would require deprotonation of the hydrogen atom at the C4 position to form a carbanion, which could then invert and be re-protonated. However, the C-H bond at C4 is not particularly acidic and would require a very strong base to be removed. In related systems like 1,3-dioxolan-4-ones, deprotonation at the adjacent C5 position is known to occur, leading to a loss of stereochemistry at that center, though the chirality is often controlled by another stereocenter in the molecule during subsequent reactions. mdpi.com
Given the stability of the C-C and C-O bonds at the C4 stereocenter under normal conditions, (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine is considered stereochemically stable, and epimerization is not a common issue in its synthesis or application.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The defined (4S) configuration of the stereocenter in 2,2-dimethyl-1,3-dioxolane-4-ethanamine is the key feature that allows it to control the stereochemical outcome of chemical reactions. The chiral environment created by the C4 substituent directs the approach of reagents, leading to the preferential formation of one stereoisomer over others.
This principle is well-documented in related chiral dioxolane systems. For example, chiral 1,3-dioxolan-4-ones serve as powerful chiral auxiliaries in asymmetric synthesis. mdpi.com When the enolate is formed, the existing stereocenter on the dioxolane ring directs the approach of electrophiles from the less sterically hindered face, resulting in the formation of new stereocenters with high diastereoselectivity in reactions such as Michael additions and alkylations. mdpi.com
In the context of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine, the chiral center can influence reactivity in several ways:
As a Chiral Ligand: The amine functionality can coordinate to metal centers. When used in catalysis, the chiral dioxolane backbone creates a chiral pocket around the metal, which can then mediate enantioselective transformations like hydrogenation or C-C bond formation. Chiral diamines derived from dioxolanes have been successfully employed as ligands in enantioselective hydrogenation reactions. researchgate.net
As a Chiral Building Block: When used as a reactant, the stereocenter at C4 can direct the formation of new adjacent stereocenters. For example, in a reaction involving the amine group, the bulky dioxolane moiety can block one face of the molecule, forcing an incoming reagent to attack from the opposite face, a concept known as substrate-controlled stereoselectivity. Studies on the Lewis acid-mediated opening of chiral dioxolane acetals demonstrate that the inherent stereochemistry of the ring dictates the stereochemical outcome of the reaction. acs.org
In Molecular Recognition: The specific 3D shape imparted by the (4S) configuration is crucial for interactions with other chiral molecules, such as enzymes or chiral stationary phases in chromatography. This selective interaction is the basis for its biological activity and its separation from its enantiomer.
The stereochemistry of the dioxolane framework has also been shown to impact the physical and energetic properties of complex molecules, highlighting the profound effect of stereoisomerism on molecular characteristics. nih.gov Ultimately, the (4S) configuration is not merely a structural descriptor but a critical determinant of the function and selectivity of 2,2-dimethyl-1,3-dioxolane-4-ethanamine in stereocontrolled chemical processes.
Role As a Chiral Building Block in Complex Molecular Synthesis
Utilization in the Construction of Diverse Molecular Architectures
The inherent chirality and functional group handles of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine make it an attractive starting material for the synthesis of a wide array of complex molecular structures. The primary amine offers a nucleophilic site for the introduction of various substituents and for the formation of key chemical bonds, such as amides, imines, and sulfonamides. The protected diol within the dioxolane ring provides steric bulk that can influence the stereochemical outcome of reactions at or near the amine functionality.
One of the key advantages of this chiral building block is its origin from readily available chiral precursors, such as L-(+)-tartaric acid, which possesses two useful chiral centers. This accessibility makes it a cost-effective and practical choice for large-scale synthetic applications. The molecular chirality and configuration are well-preserved from the starting material, ensuring the transfer of stereochemical information to the target molecules.
The dioxolane moiety can be strategically retained in the final product as a key structural element or can be deprotected to reveal a 1,2-diol, offering further opportunities for functionalization and molecular diversification. This flexibility allows for the construction of a variety of molecular scaffolds, including those found in biologically active compounds and advanced materials.
Applications in Asymmetric Transformations for the Formation of New Chiral Centers
A primary application of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine is its use as a chiral auxiliary. In this capacity, the chiral amine is temporarily incorporated into a prochiral molecule to direct the stereochemical course of a subsequent reaction, leading to the formation of a new chiral center with high diastereoselectivity. The steric hindrance provided by the dioxolane ring effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.
For instance, when acylated, the resulting amide can undergo diastereoselective enolate formation and subsequent alkylation. The chiral environment established by the dioxolane moiety dictates the trajectory of the incoming electrophile, resulting in the preferential formation of one diastereomer. After the desired stereocenter has been established, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product and the recovered auxiliary can often be recycled.
The effectiveness of this strategy is exemplified in various asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where the chiral dioxolane amine derivative controls the stereochemical outcome with a high degree of predictability and efficiency.
Integration into Ligand Design for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine serves as an excellent scaffold for the synthesis of new chiral ligands due to its C2 symmetry potential and the presence of a modifiable amino group. The amine functionality can be readily derivatized to introduce phosphine (B1218219), oxazoline, or other coordinating groups, leading to the formation of bidentate or multidentate ligands.
These ligands, when complexed with a transition metal, can create a chiral catalytic environment that promotes the enantioselective transformation of a substrate into a desired product. The rigid dioxolane backbone of the ligand plays a crucial role in establishing a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity.
The modular nature of ligands derived from this building block allows for systematic tuning of their steric and electronic properties. By modifying the substituents on the amine or by altering the coordinating groups, the ligand can be optimized for a specific catalytic reaction, leading to improved catalytic activity and enantioselectivity. This adaptability has led to the successful application of such ligands in a range of asymmetric reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Regioselective and Stereoselective Reactions Involving the Dioxolane Amine Moiety
The dioxolane amine moiety of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine governs the regioselectivity and stereoselectivity of various chemical transformations. The interplay between the steric bulk of the protected diol and the electronic nature of the amine group dictates the outcome of reactions at different positions of the molecule.
For example, in reactions involving the amine as a nucleophile, the approach of the electrophile is directed by the chiral environment of the dioxolane ring. This can lead to highly stereoselective additions to carbonyl compounds or conjugate additions to α,β-unsaturated systems.
Furthermore, the dioxolane ring itself can participate in reactions. Under acidic conditions, the acetal (B89532) can be cleaved to reveal the vicinal diol. This deprotection can be performed selectively, and the resulting diol can undergo a variety of stereospecific reactions, such as cyclization, etherification, or oxidation, to generate new, highly functionalized chiral building blocks. The ability to control both the regioselectivity and stereoselectivity of these transformations is a testament to the utility of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine as a versatile chiral precursor in organic synthesis.
Derivatization and Functionalization Strategies for Expanding Utility of 4s 2,2 Dimethyl 1,3 Dioxolane 4 Ethanamine
The chiral building block, (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine, serves as a versatile scaffold in asymmetric synthesis. Its utility can be significantly expanded through various derivatization and functionalization strategies targeting its primary amine and dioxolane ring system. These modifications allow for the creation of a diverse range of molecules, including complex ligands for catalysis and novel chemical entities.
Computational and Theoretical Studies on the Compound S Structure and Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Detailed quantum chemical calculations specifically for (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine are not extensively available in the public domain. However, computational methods are frequently applied to similar molecules to understand their electronic properties. For instance, in a study on molecularly imprinted polymers, computational modeling was used to predict the interaction energies and hydrogen-bonding patterns of the closely related (R/S)-2,2-dimethyl-1,3-dioxolane-4-methanamine with various functional monomers. mdpi.com Such studies employ methods like Density Functional Theory (DFT) to calculate properties that govern molecular interactions.
Quantum chemical calculations can provide valuable data on the electronic structure of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. The distribution of electron density, often visualized through electrostatic potential maps, can indicate the nucleophilic and electrophilic sites within the molecule.
Table 1: Representative Data from Quantum Chemical Calculations on a Related Chiral Amine
| Computational Method | Property Calculated | Significance |
| Density Functional Theory (DFT) | Interaction Energy (ΔE) | Predicts the strength of non-covalent interactions with other molecules. |
| Hartree-Fock (HF) | Mulliken Atomic Charges | Indicates the partial charge on each atom, identifying potential sites for nucleophilic or electrophilic attack. umich.eduarkat-usa.org |
| DFT/HF | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
| DFT | Electrostatic Potential (ESP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Note: This table is illustrative of the types of data obtained from quantum chemical calculations on similar chiral amines; specific values for (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine are not available in the cited literature.
Molecular Modeling and Conformational Analysis of the Chiral Amine
The conformational preference of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine is a key determinant of its role in stereoselective synthesis. The five-membered dioxolane ring is not planar and typically adopts an envelope conformation to minimize steric strain. In a related compound, ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(N-(thiophen-2-ylmethylidene)methanamine), derived from L-tartaric acid, the five-membered heterocycle was found to exhibit an envelope conformation. researchgate.net This suggests that the dioxolane ring in the title compound also likely adopts a similar conformation, with one of the oxygen atoms or the carbon atom bearing the ethanamine substituent out of the plane of the other four atoms.
Molecular modeling techniques, such as molecular mechanics and molecular dynamics, can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. The orientation of the ethanamine side chain relative to the dioxolane ring is of particular interest, as it will influence how the molecule interacts with other reactants and catalysts. The rotation around the C-C and C-N bonds of the side chain will lead to various staggered and eclipsed conformations, with the staggered conformers generally being more stable.
Table 2: Possible Torsion Angles and Resulting Conformations
| Dihedral Angle | Description | Expected Relative Energy |
| O-C-C-C (ethanamine) | Defines the orientation of the side chain relative to the ring. | The anti-periplanar conformation is often favored to minimize steric hindrance. |
| C-C-C-N (ethanamine) | Defines the position of the amine group. | Staggered conformations (gauche and anti) are expected to be energy minima. |
Note: This table represents a qualitative analysis of expected conformations. Precise energy values would require specific molecular modeling studies.
Elucidation of Reaction Mechanisms and Transition States
While specific studies elucidating the reaction mechanisms and transition states for reactions involving (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine are not readily found, computational chemistry is a powerful tool for such investigations in related systems. For example, the mechanism of thermal fragmentation of chiral 1,3-dioxolan-4-ones has been investigated to understand their behavior as chiral ketene (B1206846) equivalents. nih.govmdpi.com
For reactions where (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine acts as a nucleophile or a ligand, computational methods can be used to model the reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy. The geometry of the transition state provides crucial insights into the factors that control the reaction rate and selectivity. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate transition states. nih.gov
Prediction of Stereochemical Outcomes in Novel Transformations
The primary application of chiral molecules like (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine is to control the stereochemical outcome of chemical reactions. When used as a chiral auxiliary, it can direct the approach of a reactant to a prochiral center, leading to the preferential formation of one enantiomer or diastereomer.
Computational modeling can be used to predict the stereochemical outcomes of such reactions. By calculating the energies of the transition states leading to the different stereoisomeric products, the selectivity of the reaction can be estimated. The energy difference between the diastereomeric transition states is directly related to the enantiomeric or diastereomeric excess of the product. While specific predictive studies for this compound are not available, the general approach has been successfully applied to other asymmetric reactions catalyzed by chiral amines. nih.gov
For instance, in asymmetric aldol (B89426) or Michael reactions, the chiral amine can form a transient iminium or enamine intermediate. nih.govmdpi.com The conformation of this intermediate, dictated by the rigid dioxolane backbone, will create a chiral environment that favors one facial attack of the nucleophile or electrophile over the other.
Advanced Analytical Techniques for Research Characterization
High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., advanced NMR, IR)
High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine, ¹H NMR and ¹³C NMR are used to map out the carbon and proton environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the relationships between adjacent protons and directly bonded carbon-proton pairs, respectively.
Based on related dioxolane structures, the expected chemical shifts in ¹H NMR would feature signals for the two methyl groups on the dioxolane ring, the protons on the dioxolane ring itself, and the protons of the ethanamine side chain. spectrabase.comchemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly show distinct signals for the quaternary carbon and the two methyl carbons of the isopropylidene group, the carbons of the dioxolane ring, and the two carbons of the ethanamine side chain. spectrabase.com The specific chemical shifts are influenced by the electronic environment of each nucleus.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| C(CH₃)₂ | ~1.3 - 1.4 | Singlet |
| -CH₂-NH₂ | ~2.7 - 2.9 | Multiplet |
| -CH₂-CH₂-NH₂ | ~1.6 - 1.8 | Multiplet |
| Dioxolane CH | ~4.1 - 4.3 | Multiplet |
| Dioxolane CH₂ | ~3.6 - 4.0 | Multiplet |
| NH₂ | Broad singlet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(CH₃)₂ | ~109 |
| C(CH₃)₂ | ~25 - 27 |
| -CH₂-NH₂ | ~40 |
| -CH₂-CH₂-NH₂ | ~35 |
| Dioxolane CH | ~75 |
| Dioxolane CH₂ | ~67 |
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups within the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine, key absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and characteristic C-O stretching vibrations associated with the dioxolane ring ether linkages. chemicalbook.com
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands, characteristic of a primary amine |
| C-H Stretch (Alkyl) | 2850 - 2960 | Aliphatic C-H bonds |
| N-H Bend (Amine) | 1590 - 1650 | Scissoring vibration |
| C-O Stretch (Ether) | 1050 - 1150 | Stretching of the dioxolane ring ethers |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, are the primary methods employed.
Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for separating enantiomers of volatile compounds like dioxolane derivatives. nih.gov The technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This method is crucial for determining the enantiomeric excess (e.e.) of the (4S)-enantiomer. The use of a flame ionization detector (FID) is common for such analyses. uzh.ch
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when derivatization is preferred, chiral HPLC is the method of choice. Enantiomers can be separated either directly on a chiral stationary phase (CSP) or indirectly by first reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com This approach not only allows for the determination of enantiomeric purity but is also a valuable tool for preparative separation of enantiomers. mdpi.com
Interactive Table: Typical Chromatographic Conditions for Chiral Dioxolane Analysis
| Parameter | Chiral GC | Chiral HPLC |
| Column | Chiral capillary (e.g., Rt-bDEXse) nih.gov | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Hexane/Isopropanol mixtures |
| Detector | Flame Ionization Detector (FID) | UV or Diode Array Detector (DAD) |
| Purpose | Enantiomeric excess determination of volatile derivatives nih.gov | Enantiomeric excess determination, preparative separation |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of the compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification.
For (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺), confirming the compound's molecular weight. The fragmentation pattern is also highly informative. Characteristic fragments would arise from the cleavage of the dioxolane ring and the ethanamine side chain. A prominent fragment is often the loss of a methyl group from the isopropylidene moiety, resulting in a stable [M-15]⁺ ion. nist.govnist.gov Other fragments may result from the cleavage of the C-C bond between the ring and the side chain.
Interactive Table: Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
| 159 | [M]⁺ (Molecular Ion) |
| 144 | [M - CH₃]⁺ |
| 101 | [M - CH₂CH₂NH₂]⁺ |
| 58 | [CH₂CH₂NH₂]⁺ |
X-ray Crystallography for Solid-State Structure and Chiral Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously establishing its absolute stereochemistry. For a chiral compound like (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine, obtaining a suitable single crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.
The process involves irradiating a single crystal of the compound (or a suitable crystalline derivative) with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution within the crystal, from which a detailed molecular structure can be constructed. The obtained structure confirms the connectivity and, crucially, the (4S) configuration at the chiral center. nih.govmdpi.com The five-membered dioxolane ring typically adopts an envelope conformation. nih.govresearchgate.net
Interactive Table: Representative Crystallographic Data for a Dioxolane Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.475 |
| b (Å) | 7.479 |
| c (Å) | 11.533 |
| β (°) | 92.339 |
| Volume (ų) | 902.8 |
| Z (molecules/unit cell) | 2 |
| Note: Data is illustrative and based on a related published structure. nih.gov |
Applications in Pre Clinical Drug Discovery and Medicinal Chemistry Research
Design and Synthesis of (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl-Based Scaffolds for Novel Therapeutic Agents
The design of therapeutic agents often utilizes chiral pools, which are readily available, enantiomerically pure natural products. nih.gov The (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl- scaffold is frequently derived from such chiral precursors, like L-(+)-tartaric acid, ensuring the preservation of a specific molecular chirality and configuration. nih.gov This stereochemical integrity is paramount as biological systems are highly stereospecific, and different enantiomers of a drug can have vastly different activities and metabolic fates.
The synthesis of scaffolds based on this dioxolane derivative is a key focus in the development of new drugs. nih.gov These scaffolds are considered important intermediates for biologically active compounds. nih.gov For instance, the synthesis of chiral pure l-dioxolane intermediates is a crucial step in creating certain nucleoside analogues. nih.govacs.org An efficient synthetic methodology involves the diastereomeric chiral amine salt formation to obtain the enantiomerically pure l-dioxolane, which can then be utilized to construct the final therapeutic agent. nih.govacs.org This process can eliminate the need for expensive chiral chromatography, making the development of these therapeutic agents more practical. nih.gov The 1,3-dioxolane (B20135) ring itself can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene (B1197577) glycol. wikipedia.org
Derivatives of 1,3-dioxolane have been synthesized and investigated for a range of potential therapeutic applications, including as antibacterial and antifungal agents and as modulators to overcome multidrug resistance in cancer. nih.govnih.gov The versatility of the dioxolane ring allows for the attachment of various substituents at different positions, leading to a diverse library of compounds for biological screening. nih.gov
Structure-Activity Relationship (SAR) Studies in in vitro Biological Assays
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl-, SAR studies have been crucial in optimizing their therapeutic potential. These studies often involve synthesizing a series of related compounds with systematic modifications to their structure and then evaluating their activity in in vitro biological assays.
A prominent example involves the development of prodrugs for the antiviral nucleoside analog L-BHDU. researchgate.net By modifying the L-BHDU molecule, which contains a dioxolane ring, researchers have been able to enhance its antiviral profile. nih.govacs.orgresearchgate.net Various prodrug strategies have been explored, including the synthesis of amino acid esters, phosphoramidates, and phosphate (B84403) esters. researchgate.net The in vitro evaluation of these prodrugs against the varicella-zoster virus (VZV) has provided valuable SAR data. researchgate.netnih.gov
For example, amino acid ester prodrugs of L-BHDU, such as the L-phenylalanine and L-valine esters, demonstrated potent antiviral activity. researchgate.net Similarly, phosphate ester prodrugs also showed significant anti-VZV activity with no cellular toxicity detected at high concentrations. researchgate.net These results highlight how modifications to the parent dioxolane-containing structure can lead to compounds with improved efficacy. researchgate.net
| Compound/Derivative | Modification | Biological Assay | Finding (EC₅₀) |
| L-BHDU | Parent Compound | Anti-VZV Activity | 0.22 µM |
| 5′-O-valyl-L-BHDU | L-valine ester prodrug | Anti-VZV Activity | 0.030 µM |
| L-BHDU L-phenylalanine ester | L-phenylalanine ester prodrug | Anti-VZV Activity | 0.028 µM |
| POM-l-BHDU-MP | Phosphate ester prodrug | Anti-VZV Activity | 0.035 µM |
| POC-l-BHDU-MP | Phosphate ester prodrug | Anti-VZV Activity | 0.034 µM |
This table presents data on the in vitro anti-VZV activity of L-BHDU and its prodrugs, demonstrating the structure-activity relationship. Data sourced from multiple studies. researchgate.netnih.gov
Investigation of Molecular Targets and Mechanism of Action in Model Systems
Identifying the molecular targets and elucidating the mechanism of action are critical steps in preclinical drug discovery. For compounds built upon the (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl- scaffold, the primary molecular targets are often enzymes involved in nucleic acid synthesis, particularly in the context of antiviral and anticancer agents. mdpi.com
Nucleoside analogues, many of which incorporate dioxolane rings, typically function by mimicking natural purine (B94841) or pyrimidine (B1678525) nucleosides. mdpi.comnih.gov After being taken up by cells, they are phosphorylated to their active triphosphate forms. mdpi.com These triphosphates can then interfere with DNA or RNA synthesis by acting as chain terminators or by inhibiting enzymes like ribonucleotide reductase. mdpi.com
In the case of L-BHDU, a potent and selective inhibitor of the varicella-zoster virus (VZV), the mechanism of action is consistent with that of other nucleoside analogues. nih.govacs.org It is understood that L-BHDU likely targets the viral DNA polymerase, thereby preventing viral replication. nih.gov Its selectivity for VZV is a key feature, suggesting a specific interaction with viral enzymes over host cell enzymes. nih.govacs.org
Beyond antiviral applications, other dioxolane derivatives have been investigated for different molecular targets. For example, certain 1,3-dioxolane derivatives have been synthesized and tested as modulators of P-glycoprotein (P-gp). nih.gov P-gp is a transporter protein often overexpressed in cancer cells, leading to multidrug resistance (MDR). nih.gov By inhibiting P-gp, these dioxolane compounds can potentially resensitize cancer cells to chemotherapy, demonstrating a different mechanism of action and therapeutic application for this class of compounds. nih.gov
Metabolic Pathway Research and Biotransformation Studies in vitro
Understanding the metabolic fate of a drug candidate is essential for its development. In vitro metabolic pathway and biotransformation studies help predict how a compound will be processed in the body. For therapeutic agents derived from (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl-, this research is particularly important, especially when prodrug strategies are employed.
Prodrugs are inactive compounds that are converted into their active form through metabolic processes. researchgate.net The development of L-BHDU prodrugs is a clear example where biotransformation is central to the drug's design. researchgate.net Amino acid esters, phosphoramidates, and phosphate esters of L-BHDU are designed to be stable until they undergo enzymatic cleavage in vivo to release the active L-BHDU. researchgate.netnih.gov This strategy can enhance the pharmacokinetic profile of the parent drug. nih.govacs.org
Studies have also investigated the potential for drug-drug interactions. For instance, given the structural similarity of L-BHDU to brivudine (B1684500) (BVdU), a concern was its potential to inhibit the catabolism of the anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov In vivo studies in mice demonstrated that, unlike BVdU, L-BHDU did not interfere with 5-FU catabolism. nih.gov This finding is a crucial piece of metabolic information that supports the continued development of L-BHDU. nih.gov The resistance of the thioaminal moiety within 4′-thiofuranosyl nucleosides to metabolic hydrolysis compared to their native 4′-oxa analogues also highlights the importance of scaffold choice in metabolic stability. mdpi.com
Role in the Development of Nucleoside Analogs (e.g., L-BHDU)
The (4S)-1,3-Dioxolane-4-ethanamine, 2,2-dimethyl- scaffold and its precursors are pivotal in the synthesis of L-nucleoside analogues, a class of compounds that has shown significant therapeutic promise. nih.gov While natural nucleosides are of the "D" configuration, research has revealed that their "L" enantiomers can possess potent and sometimes superior biological activity with lower toxicity. nih.gov
The dioxolane ring serves as a key structural component in several of these L-nucleoside analogues. nih.gov A prime example is β-L-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)) uracil (B121893) (L-BHDU). nih.govacs.org This compound is a potent and selective inhibitor of the varicella-zoster virus (VZV) and is considered a preclinical candidate for treating VZV and herpes simplex virus 1 (HSV-1) infections. nih.govacs.org
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Techniques
The multi-step synthesis typically required for chiral amines like (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine presents an ideal case for the application of flow chemistry. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for energetic or hazardous reactions.
Future research could focus on developing a fully integrated, multi-module flow process starting from a renewable precursor like (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). Each step—such as tosylation, cyanation, and subsequent reduction to the target ethanamine—could be performed in a dedicated reactor module. This approach would not only streamline the synthesis but also facilitate automated optimization and library generation for creating diverse derivatives. The integration of real-time analytics would further enable rapid process development and ensure consistent product quality, paving the way for efficient and scalable production.
Exploration of Novel Catalytic Systems for Efficient Derivatization
The primary amine functionality of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine serves as a versatile handle for a wide array of chemical modifications. The exploration of novel catalytic systems is crucial for the efficient and selective synthesis of its derivatives. High-throughput screening of catalysts for reactions such as acylation, alkylation, and reductive amination could yield optimized protocols for creating libraries of novel compounds.
Furthermore, the molecule itself is a valuable precursor for the synthesis of new chiral ligands for asymmetric catalysis. By reacting the amine with various electrophiles, a diverse range of bidentate and tridentate ligands can be synthesized. For instance, condensation with aldehydes or ketones can form chiral Schiff bases, which are known to coordinate with transition metals to create effective catalysts for various transformations. researchgate.netnih.gov Research into metal complexes (e.g., with ruthenium, rhodium, or iridium) incorporating ligands derived from this scaffold could lead to new catalytic systems for hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.
| Derivatization Reaction | Potential Catalytic System | Resulting Functional Group |
| N-Acylation | Amidase / Lipase (Biocatalysis) or DMAP | Amide |
| Reductive Amination | NaBH(OAc)₃ / Metal Hydrides | Secondary/Tertiary Amine |
| Schiff Base Formation | Acid/Base Catalysis | Imine |
| N-Arylation | Buchwald-Hartwig Amination (Pd or Cu catalysts) | N-Aryl Amine |
Applications in Biocatalysis and Bio-inspired Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. The synthesis of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine and its precursors could greatly benefit from enzymatic methods. For example, the chiral diol core can be produced with high enantiomeric purity using enzyme-catalyzed cascades. nih.gov
Looking forward, the application of transaminases or amine dehydrogenases represents a promising avenue for the direct asymmetric synthesis of the ethanamine moiety, potentially reducing the number of synthetic steps. Moreover, the molecule can serve as a substrate for other enzymes to create more complex chiral structures. The combination of biocatalysis with traditional chemocatalysis in hybrid processes could unlock novel and efficient synthetic routes to valuable chiral molecules. nih.gov
| Synthetic Step | Potential Biocatalyst | Advantage |
| Chiral Diol Synthesis | Lyase / Oxidoreductase Cascade | High stereoselectivity from simple aldehydes. nih.gov |
| Amine Synthesis | Transaminase | Direct amination, avoiding multi-step routes. |
| Derivatization | Lipase / Amidase | Selective acylation under mild conditions. |
Potential Roles in Materials Science and Polymer Chemistry
The bifunctional nature of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine makes it an intriguing candidate as a monomer for the synthesis of advanced polymers. The presence of a primary amine allows for its incorporation into polymer backbones through polycondensation or polyaddition reactions, leading to the formation of chiral polyamides, polyimides, or polyureas.
These chiral polymers could possess unique properties, making them suitable for specialized applications. For example, they could be used as the stationary phase in chiral chromatography for the separation of enantiomers. Additionally, the incorporation of this rigid, chiral dioxolane unit into a polymer chain could influence its secondary structure, leading to materials with novel optical or mechanical properties. Future research will likely explore the synthesis and characterization of such polymers and evaluate their performance in fields like chiral separations, asymmetric catalysis, and smart materials.
Prospects for Sustainable Synthesis and Industrial Scale-up
The sustainable production of fine chemicals is a major goal for the chemical industry. The synthesis of (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine is well-aligned with this objective, as its core structure can be derived from glycerol (B35011), a renewable byproduct of biodiesel production. researchgate.net The conversion of glycerol to solketal, a direct precursor to the dioxolane scaffold, is a well-established green chemical process.
Future research will focus on optimizing the entire synthetic pathway to maximize atom economy and minimize waste. The adoption of catalytic methods, particularly those involving biocatalysts or earth-abundant metals, will be crucial. nih.gov Furthermore, the transition from batch processing to continuous flow manufacturing (as discussed in section 9.1) will be a key enabler for the industrial scale-up of these sustainable methods. This will not only improve the economic viability but also enhance the safety and environmental profile of the production process, making (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine and its derivatives more accessible for widespread application.
Q & A
Q. Synthetic Pathway :
How does the 2,2-dimethyl substitution on the dioxolane ring influence conformational stability in catalytic applications?
Methodological Answer :
The 2,2-dimethyl groups enforce a rigid dioxolane ring conformation, reducing entropy and enhancing stereochemical control in catalytic systems. For example, (4S,5S)-dioxolane derivatives with diphenylphosphine groups are used as ligands in asymmetric hydrogenation, where rigidity improves enantioselectivity . Computational modeling (DFT) can correlate substituent effects with catalytic performance.
Q. Conformational Analysis :
| Substituent | Effect on Structure | Catalytic Application | Reference |
|---|---|---|---|
| 2,2-Dimethyl | Rigidifies dioxolane ring | Asymmetric hydrogenation ligands | |
| Unsubstituted dioxolane | Flexible backbone | Lower enantioselectivity |
What are the challenges in resolving data contradictions when determining absolute configurations of chiral dioxolanes?
Methodological Answer :
Contradictions may arise from pseudo-symmetry or twinning. To mitigate this:
- Use multiple datasets (e.g., different wavelengths) to cross-validate Flack x values .
- Compare experimental CD spectra with DFT-simulated spectra for consistency.
- Avoid over-reliance on Rogers’ η in near-centrosymmetric cases .
Case Study :
A 2023 study on (4S,5S)-dioxolane dimethanol (CAS 93379-49-8) resolved conflicting data by combining X-ray (SHELXL) and vibrational circular dichroism (VCD), confirming the (4S) configuration .
How does the (4S) configuration compare to other stereoisomers in asymmetric catalysis?
Methodological Answer :
The (4S) configuration often shows superior enantioselectivity due to optimal spatial arrangement of functional groups. For instance, (4S,5S)-dioxolane diphosphine ligands yield >95% ee in Rh-catalyzed hydrogenations, whereas (4R) analogs drop to ~70% . Steric maps and molecular docking can rationalize these differences.
Q. Comparative Performance :
| Stereoisomer | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| (4S,5S) | Asymmetric hydrogenation | 95 | |
| (4R,5R) | Same reaction | 70 |
What protective strategies are employed when using this compound as a chiral building block?
Methodological Answer :
The ethanamine group is protected as a tert-butyl carbamate (Boc) or benzyl (Bn) derivative during synthesis to prevent side reactions. For example, Boc-protected (4S)-dioxolane intermediates are stable under Grignard conditions . Deprotection with TFA or hydrogenolysis yields the free amine.
Q. Protection/Deprotection Table :
| Protecting Group | Conditions for Installation | Deprotection Method | Application Example | Reference |
|---|---|---|---|---|
| Boc | (Boc)₂O, DMAP | TFA/DCM | Peptide coupling | |
| Bn | BnBr, K2CO3 | H2/Pd-C | Cross-coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
